molecular formula C16H10Cl2N2O2S B2506565 3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 140234-12-4

3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2506565
CAS No.: 140234-12-4
M. Wt: 365.23
InChI Key: UNLUUNOLDOCFOJ-UHFFFAOYSA-N
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Description

3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 3’-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have provided valuable insights for treatment .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of harmful cells or pathogens, reduce inflammation, or regulate other biological processes .

Biochemical Pathways

Indole derivatives like this compound are synthesized after glycolysis from the glucosinolate structure . They are known to influence various cellular signaling pathways, which can lead to the regulation of apoptosis, cell cycle progression, and cell proliferation . .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities . The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, if the compound exhibits anticancer activity, it may inhibit the growth of cancer cells or induce apoptosis . If it has anti-inflammatory activity, it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-11-6-5-9(7-12(11)18)20-14(21)8-23-16(20)10-3-1-2-4-13(10)19-15(16)22/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLUUNOLDOCFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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